REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[NH3:10]>>[NH:10]=[C:3]([CH3:5])[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6]
|
Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
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300 mL
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
then extracted with EtOAc (2×300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
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Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
N=C(CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |